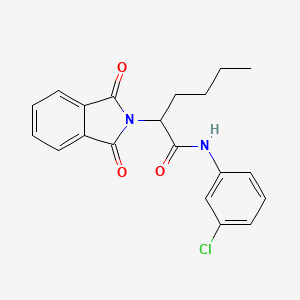
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
説明
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, commonly known as CDPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
CDPPB acts as a positive allosteric modulator of N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system. When this compound receptors are activated by glutamate, they trigger a signaling cascade that leads to the modulation of neuronal activity and synaptic plasticity. CDPPB enhances the activity of this compound receptors by binding to a site on the receptor that is distinct from the glutamate binding site, resulting in an increase in the receptor's affinity for glutamate.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological and psychiatric disorders. CDPPB's positive allosteric modulation of this compound receptors has also been shown to have neuroprotective effects and to promote neurogenesis in the hippocampus. However, CDPPB's effects on other neurotransmitter systems and its potential for off-target effects are still being studied.
実験室実験の利点と制限
CDPPB's specificity for N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide receptors and its ability to enhance synaptic plasticity make it a useful tool compound in neuropharmacology research. However, CDPPB's limited solubility in water and its potential for off-target effects need to be considered when designing experiments.
将来の方向性
Future research on CDPPB could focus on its potential therapeutic applications in neurological and psychiatric disorders, as well as its effects on other neurotransmitter systems and potential off-target effects. CDPPB's structural features could also be used as a basis for the development of new compounds with improved pharmacological properties.
科学的研究の応用
CDPPB has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, anxiety, and depression. CDPPB's positive allosteric modulation of N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide receptors has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders. CDPPB has also been studied for its potential use as a tool compound in neuropharmacology research.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-3-11-17(18(24)22-14-8-6-7-13(21)12-14)23-19(25)15-9-4-5-10-16(15)20(23)26/h4-10,12,17H,2-3,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBXSTCYULCESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B3942337.png)
![4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3942345.png)
![1-(2-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942352.png)
![1-(benzylsulfonyl)-4-[(4-biphenylyloxy)acetyl]piperazine](/img/structure/B3942354.png)

![4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B3942369.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B3942387.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942398.png)
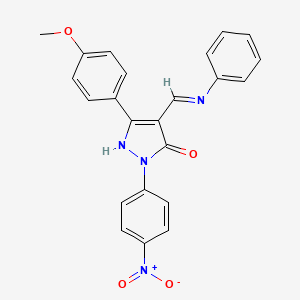
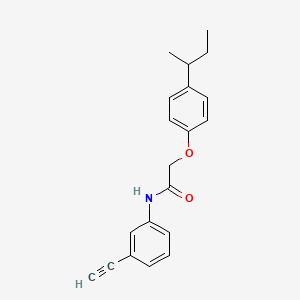
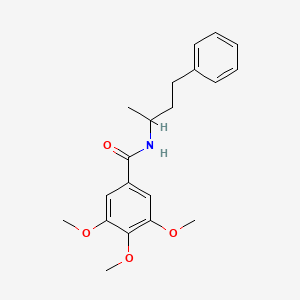
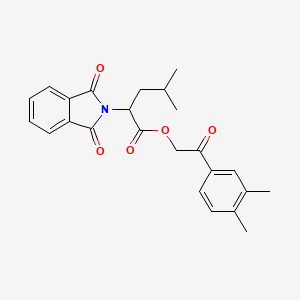
![1-(3-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3942433.png)